(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine
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Overview
Description
®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells as biocatalysts in a polar organic solvent-aqueous medium. This process achieves high enantioselectivity and yield, with isopropanol serving as a cosolvent to enhance substrate solubility and cell membrane permeability .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is a precursor for pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound’s unique properties make it valuable in the development of agrochemicals and materials
Mechanism of Action
The mechanism of action of ®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional group and applications.
α-Trifluoromethylstyrene: Another compound with a trifluoromethyl group, used as a synthetic intermediate.
Uniqueness
®-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its chiral nature and the presence of both an amine and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1 |
InChI Key |
ZIGRFQVTVOTIOG-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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